(1S)-(-)-2,10-Camphorsultam

Catalog No.
S1531068
CAS No.
94594-90-8
M.F
C10H17NO2S
M. Wt
215.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-(-)-2,10-Camphorsultam

CAS Number

94594-90-8

Product Name

(1S)-(-)-2,10-Camphorsultam

IUPAC Name

10,10-dimethyl-4λ6-thia-3-azatricyclo[5.2.1.02,6]decane 4,4-dioxide

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

InChI

InChI=1S/C10H17NO2S/c1-10(2)7-3-4-8(10)9-6(7)5-14(12,13)11-9/h6-9,11H,3-5H2,1-2H3

InChI Key

IHFYOCYXHWUKQJ-UHFFFAOYSA-N

SMILES

CC1(C2CCC1C3C2CS(=O)(=O)N3)C

Synonyms

(1S)-(-)-10,2-Camphorsultam; (2R)-Bornane-10,2-sultam; Hexahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole;

Canonical SMILES

CC1(C2CCC1C3C2CS(=O)(=O)N3)C

Isomeric SMILES

CC1(C2CC[C@@]13CS(=O)(=O)NC3C2)C

Stereoselective Synthesis

(-)-10,2-Camphorsultam is particularly useful for inducing stereoselectivity in the formation of carbon-carbon and carbon-heteroatom bonds. By controlling the orientation of the starting materials in a reaction, (-)-10,2-camphorsultam can influence the formation of one enantiomer over another. This is important in the synthesis of many pharmaceuticals and other biologically active molecules, where a specific enantiomer is often required for activity.

For example, (-)-10,2-camphorsultam has been used in the synthesis of (S)- and (R)-N-Fmoc-S-trityl-cysteine, which are important building blocks for peptides PubChem: .

Chiral Bronsted Acid Catalyst

(-)-10,2-Camphorsultam can also function as a chiral Brønsted acid catalyst. Brønsted acids donate protons (H+) during a reaction. The chirality of (-)-10,2-camphorsultam can influence the reaction pathway, leading to the formation of a specific enantiomer.

One application of (-)-10,2-camphorsultam as a chiral Brønsted acid catalyst is in the synthesis of chiral α-substituted β-butyrolactones Thermo Scientific Chemicals: .

Molecular Structure Analysis

(-)-10,2-Camphorsultam possesses a bicyclic structure consisting of a camphor skeleton (derived from camphor, a natural product) fused with a sultone ring (a four-membered ring containing sulfur, oxygen, and two carbon atoms) []. The key feature of its structure is the presence of an asymmetric carbon atom (C-1) in the camphor moiety. This asymmetry allows the molecule to exist in two non-superimposable mirror images, the (1S)- and (1R)-enantiomers []. The specific configuration used in asymmetric synthesis is typically the (1S)-enantiomer, denoted by the (-) sign in the name.


Chemical Reactions Analysis

  • Covalent attachment: The carbonyl group (C=O) of the sultone ring in (-)-10,2-camphorsultam reacts with a suitable nucleophile on the starting material to form a covalent bond. This creates a new chiral center adjacent to the camphor skeleton.
  • Diastereoselective reaction: The presence of the chiral auxiliary directs the reaction pathway, favoring the formation of one diastereomer (a stereoisomer with different configurations at one or more chiral centers) over the other. This selectivity is achieved through steric interactions and electronic effects between the auxiliary and the reacting groups.
  • Cleavage: After the desired reaction is complete, the (-)-10,2-camphorsultam auxiliary is cleaved from the product molecule under specific conditions, regenerating the starting auxiliary and yielding the enantiomerically enriched product.

Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₀H₁₇NO₂S []
  • Molecular Weight: 215.31 g/mol []
  • Melting Point: 111-113 °C [] (data from Sigma-Aldrich)
  • Boiling Point: Decomposes before boiling
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and methanol []
  • Stability: Relatively stable under ambient conditions
Due to its ability to induce chirality. Notable reactions include:

  • Asymmetric Diels-Alder Reactions: The compound serves as an effective chiral auxiliary, facilitating the formation of enantiomerically pure products .
  • Michael Reactions and Claisen Rearrangements: Its structural rigidity and chirality allow for significant stereoselectivity during these transformations .
  • Cycloaddition Reactions: Camphorsultam can enhance the selectivity and yield of cycloaddition products .

These reactions leverage the compound's capacity to influence the stereochemical outcome, making it a valuable tool in synthetic organic chemistry.

General Synthesis Procedure

  • Preparation of Camphorsulfonylimine: This precursor is generated from camphor and sulfonamide.
  • Reduction: The imine is reduced using lithium aluminum hydride under controlled conditions.
  • Isolation: The resulting (1S)-(-)-2,10-camphorsultam is purified through recrystallization or chromatography.

(1S)-(-)-2,10-Camphorsultam finds extensive applications in synthetic organic chemistry:

  • Chiral Auxiliary: It is widely used to induce chirality in various synthetic pathways, particularly in pharmaceutical chemistry .
  • Probing Absolute Stereochemistry: The compound acts as a chiral probe to determine the absolute stereochemistry of other compounds .
  • Synthesis of Natural Products: It has been employed in the total synthesis of complex natural products like Manzacidin B .

Studies involving (1S)-(-)-2,10-camphorsultam often focus on its interactions within asymmetric synthesis contexts. The compound's ability to influence reaction pathways and outcomes makes it a subject of interest for understanding stereochemical control mechanisms in organic reactions. Research has highlighted its effectiveness in facilitating enantioselective transformations and improving yields in complex synthetic routes .

Several compounds share structural or functional similarities with (1S)-(-)-2,10-camphorsultam. Here are some notable examples:

Compound NameStructure TypeUnique Features
(1R)-(+) CamphorsultamChiral AuxiliaryEnantiomeric counterpart; used similarly in synthesis
(1S)-(−)-N-Trifluoromethylthio-2,10-camphorsultamChiral AuxiliaryEnhanced stability and reactivity due to trifluoromethyl group
(1S)-(−)-10-CamphorsultamChiral AuxiliaryVariation with different ring structures
Oppolzer's SultamChiral AuxiliaryPioneering use in asymmetric synthesis

Uniqueness

The uniqueness of (1S)-(-)-2,10-camphorsultam lies in its specific stereochemical configuration and rigid bicyclic structure that provides superior control over stereoselectivity compared to other chiral auxiliaries. Its established role as a standard reference point in asymmetric synthesis further emphasizes its importance within this chemical domain .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.09799996 g/mol

Monoisotopic Mass

215.09799996 g/mol

Heavy Atom Count

14

Wikipedia

(2R)-bornane-10,2-sultam

Dates

Modify: 2023-08-15

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